molecular formula C14H14BrNO5S2 B2740534 5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-sulfonamide CAS No. 2034606-81-8

5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-sulfonamide

Cat. No.: B2740534
CAS No.: 2034606-81-8
M. Wt: 420.29
InChI Key: CZNDLRYLACVRBZ-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, and a sulfonamide group

Mechanism of Action

Target of Action

It is known that sulfonamide and benzodioxane fragments, which are part of the compound’s structure, have significant biological activities . Sulfonamides are famous for their antibacterial properties and are used as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents . Benzodioxane and its derivatives are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant .

Mode of Action

It has been found to be an active inhibitor against certain bacterial strains, specifically escherichia coli and bacillus subtilis . This suggests that the compound may interact with specific bacterial proteins or enzymes, inhibiting their function and thus preventing bacterial growth.

Pharmacokinetics

Sulfonamides, which are part of the compound’s structure, are known to be well absorbed orally and widely distributed throughout the body .

Result of Action

The compound has been found to inhibit bacterial biofilm growth, with a significant inhibitory effect on B. subtilis (60.04% bacterial biofilm growth inhibition) and E. coli (60.04%) . This suggests that the compound’s action results in a significant reduction in bacterial growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by cyclization.

    Introduction of the bromine atom: Bromination of the dihydrobenzo[b][1,4]dioxin ring is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the thiophene ring: This step involves the formation of a sulfonamide linkage between the thiophene ring and the brominated dihydrobenzo[b][1,4]dioxin derivative.

    Final coupling: The final product is obtained by coupling the intermediate with 2-hydroxyethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, the compound and its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid
  • (6-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • 7-bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid

Uniqueness

The uniqueness of 5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-sulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiophene ring and sulfonamide group, in particular, may offer advantages in terms of binding affinity and specificity in biological systems.

Properties

IUPAC Name

5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO5S2/c15-13-3-4-14(22-13)23(18,19)16-8-10(17)9-1-2-11-12(7-9)21-6-5-20-11/h1-4,7,10,16-17H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNDLRYLACVRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(S3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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